molecular formula C32H43N5O4 B10828450 DH7Q8Hyp47

DH7Q8Hyp47

Cat. No.: B10828450
M. Wt: 561.7 g/mol
InChI Key: SZVCBOBNBHXZKC-MZRLSVQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It exhibits a strong binding affinity for the X-linked inhibitor of apoptosis protein (XIAP) BIR3 domain with an IC50 value of less than 1 micromolar . This compound is primarily used in scientific research to study apoptosis and related cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SM-433 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is often proprietary, but it generally involves:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups via selective substitution reactions.
  • Purification and isolation of the final product using chromatographic techniques.

Industrial Production Methods: Industrial production of SM-433 typically follows the optimized synthetic route developed in the laboratory. Key considerations include:

  • Scaling up the reaction conditions to ensure consistent yield and purity.
  • Utilizing high-efficiency purification methods to isolate the compound.
  • Ensuring compliance with safety and environmental regulations during production.

Chemical Reactions Analysis

Types of Reactions: SM-433 undergoes various chemical reactions, including:

    Oxidation: SM-433 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in SM-433.

    Substitution: Selective substitution reactions can introduce different substituents onto the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized analogs, while substitution can introduce new functional groups.

Scientific Research Applications

SM-433 has a wide range of applications in scientific research, including:

    Chemistry: Used to study the mechanisms of apoptosis and the role of IAPs in cellular processes.

    Biology: Investigates the pathways involved in cell death and survival, providing insights into cancer biology.

    Medicine: Potential therapeutic applications in cancer treatment by promoting apoptosis in cancer cells.

    Industry: Utilized in the development of new drugs targeting apoptosis pathways.

Mechanism of Action

SM-433 exerts its effects by mimicking the activity of the second mitochondria-derived activator of caspases (Smac). It binds to the BIR3 domain of XIAP, thereby inhibiting the anti-apoptotic function of XIAP. This interaction promotes the activation of caspases, leading to the induction of apoptosis in cells .

Comparison with Similar Compounds

    SM-164: Another Smac mimetic with similar binding affinity for XIAP.

    LCL161: A compound that targets IAPs and promotes apoptosis.

    GDC-0152: A small molecule inhibitor of IAPs with therapeutic potential in cancer treatment.

Uniqueness of SM-433: SM-433 is unique due to its strong binding affinity for the XIAP BIR3 domain and its potent ability to induce apoptosis. Its specific structure and functional groups contribute to its high efficacy and selectivity in targeting IAPs.

Properties

IUPAC Name

(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-N-[(2-phenylphenyl)methyl]-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O4/c1-21(2)18-29(38)36-17-16-25-14-15-28(37(25)32(41)27(20-36)35-30(39)22(3)33-4)31(40)34-19-24-12-8-9-13-26(24)23-10-6-5-7-11-23/h5-13,21-22,25,27-28,33H,14-20H2,1-4H3,(H,34,40)(H,35,39)/t22-,25+,27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVCBOBNBHXZKC-MZRLSVQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4)C(=O)CC(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071992-81-8
Record name SM-433
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SM-433
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH7Q8HYP47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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